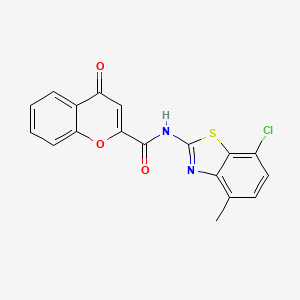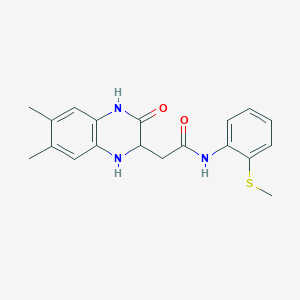![molecular formula C11H14N2O2 B2869679 4-[4-(Aminomethyl)phenyl]morpholin-3-one CAS No. 742073-18-3](/img/structure/B2869679.png)
4-[4-(Aminomethyl)phenyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Aminomethyl)phenyl]morpholin-3-one is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound features a morpholinone ring substituted with an aminomethylphenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mecanismo De Acción
Target of Action
It is known to be an intermediate during the preparation of imidazothiazoles , which are protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for cancer treatment due to their involvement in cell growth and proliferation.
Mode of Action
Given its role as an intermediate in the synthesis of protein kinase inhibitors , it can be inferred that it may interact with protein kinases to inhibit their activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Result of Action
Given its role in the synthesis of protein kinase inhibitors , it can be inferred that its action could potentially result in the inhibition of protein kinases, disrupting cell signaling pathways and potentially leading to effects such as slowed cell growth or induced cell death, particularly in the context of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as nitroaniline and morpholinone.
Reduction: Nitroaniline is reduced to 4-aminophenylmorpholinone using palladium on carbon (Pd-C) and hydrogen in a solvent like tetrahydrofuran (THF).
Condensation: The resulting 4-aminophenylmorpholinone is then condensed with an appropriate aldehyde or ketone to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous chemicals. Techniques such as crystallization and solvent selection are crucial to achieving high-quality products. For instance, using dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base can facilitate the condensation reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Aminomethyl)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different amines or alcohols, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted morpholinones, amines, and alcohols, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-[4-(Aminomethyl)phenyl]morpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of polymers and advanced materials due to its reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)phenylmorpholine
- 4-(Aminomethyl)phenylpiperidine
- 4-(Aminomethyl)phenylpyrrolidine
Uniqueness
Compared to similar compounds, 4-[4-(Aminomethyl)phenyl]morpholin-3-one offers a unique combination of a morpholinone ring and an aminomethylphenyl group. This structure provides distinct reactivity and binding properties, making it particularly valuable in pharmaceutical synthesis and material science .
Propiedades
IUPAC Name |
4-[4-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRVVXHGMMNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B2869601.png)


![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)


![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2869612.png)



![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2869618.png)

